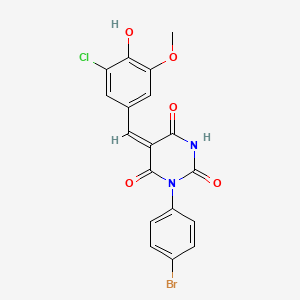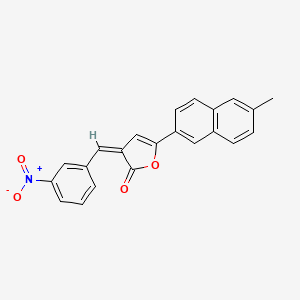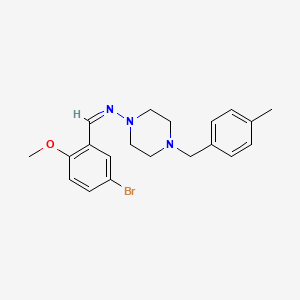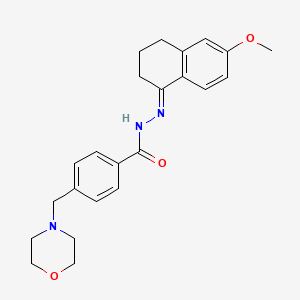![molecular formula C16H9ClF2N2O3 B5916641 1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]](/img/structure/B5916641.png)
1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-indole-2,3-dione 3-[O-(2-chloro-4,5-difluorobenzoyl)oxime] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as AG490, and it belongs to the class of Janus kinase (JAK) inhibitors.
Mecanismo De Acción
AG490 is a JAK inhibitor that selectively inhibits the JAK-STAT signaling pathway. This pathway is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. The JAK-STAT signaling pathway is activated by cytokines such as IL-6 and IFN-γ, which bind to their respective receptors on the cell surface. This binding activates the JAKs, which then phosphorylate the STATs. The phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate gene expression.
AG490 inhibits the JAKs, which prevents the phosphorylation of the STATs and the subsequent activation of the JAK-STAT signaling pathway. This inhibition of the JAK-STAT signaling pathway can lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. In cancer cells, AG490 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In immune cells, AG490 inhibits cytokine production and modulates the immune response. In neurons, AG490 prevents neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 has several advantages for lab experiments. It is a selective JAK inhibitor that can be used to study the role of the JAK-STAT signaling pathway in various cellular processes. AG490 has been extensively studied and has been shown to have anticancer, immunomodulatory, and neuroprotective effects. However, AG490 also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. AG490 can also inhibit other kinases besides JAKs, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of AG490. One direction is to develop more potent and selective JAK inhibitors that can be used for the treatment of various diseases. Another direction is to study the role of the JAK-STAT signaling pathway in other cellular processes such as metabolism and aging. AG490 can also be used as a tool for the study of the JAK-STAT signaling pathway in various model organisms such as mice and zebrafish. Finally, AG490 can be used in combination with other drugs for the treatment of various diseases such as cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of AG490 involves the reaction of 1-methylindole-2,3-dione with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride to form AG490. The yield of AG490 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
AG490 has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurobiology. In cancer research, AG490 has been shown to inhibit the JAK-STAT signaling pathway, which is involved in the proliferation and survival of cancer cells. AG490 has been tested in vitro and in vivo for its anticancer activity against various types of cancer such as breast cancer, leukemia, and melanoma.
In immunology, AG490 has been used to study the role of JAK-STAT signaling in the immune response. AG490 has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) in T cells and macrophages. This inhibition of cytokine production can be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In neurobiology, AG490 has been studied for its potential neuroprotective effects. AG490 has been shown to inhibit the JAK-STAT signaling pathway in neurons, which can prevent neuronal damage and cell death in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chloro-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O3/c1-21-13-5-3-2-4-8(13)14(15(21)22)20-24-16(23)9-6-11(18)12(19)7-10(9)17/h2-7H,1H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEPDZSTXJEQRR-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC(=C(C=C3Cl)F)F)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)

![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-{2-(3-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916594.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)


![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)